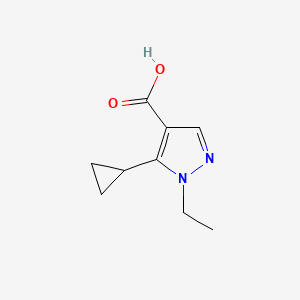![molecular formula C6H5BrN4 B1526617 6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine CAS No. 937047-06-8](/img/structure/B1526617.png)
6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine
概要
説明
6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine is a chemical compound used in the preparation of N-Heterocyclic compounds for pharmaceutical use . It is an integral part of several kinase inhibitors and nucleoside drugs .
Synthesis Analysis
The synthesis of 6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine involves a one-pot cascade sequence for direct cyanation of pyrrole. Amination and cyclization with formamidine acetate complete the synthesis . The yield of triazine was doubled from 31% to 59%, and the synthetic step count was reduced from 4 to 2 .Molecular Structure Analysis
The molecular formula of 6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine is C6H5BrN4 . It has an average mass of 213.035 Da and a monoisotopic mass of 211.969757 Da .Chemical Reactions Analysis
The chemical reactions involving 6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine are typically associated with its use in the synthesis of other compounds. For instance, it is used in the preparation of N-Heterocyclic compounds for pharmaceutical use .Physical And Chemical Properties Analysis
6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine appears as a white or almost white powder .Safety And Hazards
将来の方向性
The future directions of 6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine research are promising. It is an integral part of several kinase inhibitors and nucleoside drugs, and its use in targeted therapy has gained much attention . The development of kinase inhibitors containing pyrrolo[2,1-F][1,2,4]triazine scaffold is a focus of recent advances .
特性
IUPAC Name |
6-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-4-1-5-6(8)9-3-10-11(5)2-4/h1-3H,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYPBKFBMYMOGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=NN2C=C1Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid](/img/structure/B1526543.png)


![2-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline](/img/structure/B1526548.png)

![(2-Methoxyethyl)(methyl)[(oxiran-2-yl)methyl]amine](/img/structure/B1526551.png)


![1-[(2-Bromoethyl)sulfanyl]-3-methylbenzene](/img/structure/B1526556.png)
